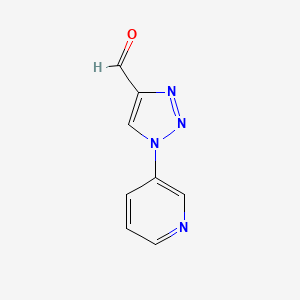

1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carbaldehyde

Description

Properties

Molecular Formula |

C8H6N4O |

|---|---|

Molecular Weight |

174.16 g/mol |

IUPAC Name |

1-pyridin-3-yltriazole-4-carbaldehyde |

InChI |

InChI=1S/C8H6N4O/c13-6-7-5-12(11-10-7)8-2-1-3-9-4-8/h1-6H |

InChI Key |

CJXLOUIKYYQOKX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CN=C1)N2C=C(N=N2)C=O |

Origin of Product |

United States |

Preparation Methods

Synthesis via 3-Pyridyl Azide and β-Ketoester (Two-Step Method)

One of the most documented and reliable methods involves a two-step synthesis starting from 3-pyridyl azide and ethyl 4,4-diethoxy-3-oxobutanoate, followed by acidic hydrolysis to yield the aldehyde derivative.

Step 1: Formation of Ethyl 5-(diethoxymethyl)-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate

- Reactants: 3-pyridyl azide, ethyl 4,4-diethoxy-3-oxobutanoate

- Base: Potassium carbonate (K2CO3)

- Solvent: Dimethyl sulfoxide (DMSO)

- Conditions: Stirring at 40–50 °C for approximately 7 hours until completion confirmed by thin-layer chromatography (TLC)

- Workup: Cooling, dilution with water, extraction with dichloromethane (CH2Cl2), and concentration under reduced pressure

- Yield: Approximately 89%

- Product: Compound with a 4,4-diethoxymethyl moiety at position 5 on the triazole ring

Step 2: Conversion to this compound

- Reactant: The above intermediate

- Conditions: Heating with hydrochloric acid in 1,4-dioxane under reflux for 1 minute, followed by cooling and neutralization with potassium carbonate

- Workup: Concentration, extraction with boiling hexane, crystallization

- Yield: Approximately 91%

- Product: this compound as a white solid with melting point 112–114 °C

- 1H NMR: Aldehyde proton observed at δ ~10.26 ppm

- 13C NMR and mass spectrometry data consistent with proposed structures

- X-ray crystallography revealed a twisted conformation between the triazole and pyridinyl rings due to steric hindrance by the formyl group

This method is well-characterized in the literature and provides high yields with good purity, making it a preferred route for synthesizing this aldehyde derivative.

Alternative Synthetic Routes

While the two-step synthesis above is the most direct and documented, other related synthetic strategies exist for triazole derivatives that could be adapted or provide insight:

Multicomponent Reactions (MCRs): Recent advances report metal-free multicomponent reactions involving aldehydes, nitroalkanes, and sodium azides in the presence of hydrogen-bond donating solvents like hexafluoroisopropanol. These one-pot reactions form 1,2,3-triazoles efficiently and could be tailored to prepare substituted triazole aldehydes.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This widely used "click chemistry" approach can be employed to construct 1,2,3-triazoles by reacting azides with terminal alkynes. Subsequent functional group transformations can introduce aldehyde functionalities, though direct synthesis of the target aldehyde via CuAAC followed by oxidation is less commonly reported for this specific compound.

Diazotization and Azide Formation: Starting from 3-aminopyridine, diazotization followed by substitution with sodium azide yields 3-pyridyl azide, a key intermediate. This azide can then be used in cycloaddition reactions with β-ketoesters or alkynes to build the triazole ring.

Summary Table of Preparation Methods

Analytical and Structural Characterization

Nuclear Magnetic Resonance (NMR): Both 1H and 13C NMR spectra confirm the presence of the aldehyde proton and carbons consistent with the triazole and pyridine rings. The aldehyde proton appears as a singlet around 10.2 ppm.

Mass Spectrometry (MS): Confirms molecular weight and purity of the synthesized compound.

X-ray Crystallography: Reveals the molecular conformation, showing a significant torsion angle (~74°) between the triazole and pyridine rings due to steric effects of the aldehyde group. This structural insight is critical for understanding reactivity and potential interactions in biological or coordination chemistry contexts.

Chemical Reactions Analysis

Types of Reactions: 1-(Pyridin-3-yl)-1H-1,2,3-triazole-4-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The triazole ring can undergo nucleophilic substitution reactions, where nucleophiles replace hydrogen atoms on the ring.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed:

Oxidation: 1-(Pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid.

Reduction: 1-(Pyridin-3-yl)-1H-1,2,3-triazole-4-methanol.

Substitution: Various substituted triazole derivatives depending on the nucleophile used.

Scientific Research Applications

1-(Pyridin-3-yl)-1H-1,2,3-triazole-4-carbaldehyde has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.

Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.

Industry: Utilized in the development of new materials with specific electronic or photonic properties.

Mechanism of Action

The mechanism of action of 1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carbaldehyde involves its interaction with various molecular targets. The triazole ring can coordinate with metal ions, making it useful in metalloprotein studies. Additionally, the aldehyde group can form covalent bonds with nucleophilic residues in proteins, potentially inhibiting their function. The compound’s ability to interact with multiple targets makes it a versatile tool in chemical biology and drug discovery.

Comparison with Similar Compounds

Key Observations:

- Substituent Effects on Synthesis : Electron-withdrawing groups (e.g., nitro, fluoro) enhance reactivity in cycloaddition reactions, enabling high yields (76–96%) . The pyridin-3-yl group’s electron-deficient nature likely necessitates optimized conditions for efficient coupling.

- Crystallinity : Fluorophenyl derivatives exhibit robust crystallinity, forming supramolecular arrays via C–H···O/N interactions, as seen in 1-(3-fluorophenyl) analogs . Pyridine-containing analogs (e.g., 1d in ) adopt a "V-shaped" geometry, with dihedral angles between triazole and aryl rings influencing packing .

Pharmacological and Functional Comparisons

Key Observations:

- Electron-Withdrawing Groups : Nitrophenyl and fluorobenzyl derivatives show superior enzyme inhibition, attributed to enhanced electrophilicity and hydrogen-bonding capacity .

- Pyridine vs.

Crystallographic and Computational Insights

- Crystal Packing : Fluorophenyl and pyridine derivatives exhibit distinct intermolecular interactions. For example, 1-(3-fluorophenyl) analogs form C–H···O bonds, while pyridine-containing analogs (e.g., 1d) engage in π-π stacking (Cg–Cg = 3.895 Å) .

- Computational Modeling : Molecular dynamics simulations predict that the pyridin-3-yl group enhances binding to hydrophobic pockets in kinase targets, as seen in Imatinib analogs .

Biological Activity

1-(Pyridin-3-yl)-1H-1,2,3-triazole-4-carbaldehyde is a triazole derivative that has attracted significant attention in medicinal chemistry due to its diverse biological activities. This compound features a pyridine ring and an aldehyde functional group, which enhance its reactivity and potential applications in drug development. The molecular formula is C₉H₈N₄O, and it exhibits properties that may be beneficial in treating various diseases, including cancer and infections.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves cyclization reactions of azides with alkynes, following the "click chemistry" methodology. This method yields high-purity products efficiently. The compound's structure allows for various chemical transformations, including nucleophilic substitutions and condensation reactions with amines.

Biological Activities

Research has demonstrated that this compound exhibits several biological activities:

Anticancer Activity

Studies indicate that triazole derivatives can inhibit cell proliferation in various cancer cell lines. For instance, related compounds have shown significant cytotoxic effects against breast cancer cells (MDA-MB-231) and lung cancer cells. The mechanism of action often involves the induction of apoptosis and disruption of microtubule assembly.

Antimicrobial Properties

The compound has demonstrated antimicrobial activity against various pathogenic bacteria and fungi. Its ability to interact with biological macromolecules enhances its potential as an antimicrobial agent.

Enzyme Inhibition

The presence of the triazole ring allows for interactions with enzymes and receptors, potentially inhibiting their activity. This characteristic is crucial for developing new therapeutic agents targeting specific biological pathways.

Case Studies

- Anticancer Evaluation : A study evaluated the anticancer effects of 1-(pyridin-3-yl)-1H-1,2,3-triazole derivatives on MDA-MB-231 cells. The results showed that at concentrations of 10 µM, these compounds could inhibit cell growth by over 50%, indicating strong antiproliferative activity.

- Antimicrobial Testing : In another study, the compound exhibited significant activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be low enough to suggest potential for therapeutic use.

Comparative Analysis with Related Compounds

The unique structure of this compound allows it to be compared with other triazole derivatives. Below is a table summarizing some related compounds:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 1-(4-Chlorophenyl)-1H-1,2,3-triazole-4-carbaldehyde | Triazole derivative | Contains a chlorophenyl group enhancing lipophilicity |

| 3-Pyridin-4-yl-1H-1,2,4-triazole-5-carbaldehyde | Triazole derivative | Different triazole position affecting reactivity |

| 5-Methyl-1-(pyridin-3-yl)-1H-1,2,3-triazole | Methylated triazole | Exhibits altered biological activity due to methyl substitution |

The biological activity of this compound can be attributed to its ability to form hydrogen bonds and engage in π-stacking interactions with proteins and nucleic acids. These interactions are essential for its anticancer and antimicrobial activities.

Q & A

Q. What are the optimal synthetic routes for 1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carbaldehyde, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The compound can be synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC) using pyridin-3-yl azides and propargyl aldehyde precursors. Key steps include:

- Reagent Selection : Use CuSO₄·5H₂O and sodium ascorbate as a catalytic system .

- Solvent Optimization : A THF/water (1:1) mixture enhances solubility and reaction efficiency .

- Temperature Control : Maintain 50–60°C to balance reaction rate and side-product formation .

- Purification : Flash chromatography (cyclohexane/ethyl acetate gradient) achieves >95% purity .

Yield improvements (up to 70%) are achievable by adjusting stoichiometry (1.3 equiv of alkyne to azide) .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR identify aldehyde protons (δ 9.8–10.2 ppm) and triazole/pyridine carbons (δ 140–150 ppm). Discrepancies in peak splitting may arise from tautomerism; deuterated DMSO resolves ambiguity .

- X-Ray Crystallography : Resolves bond angles (e.g., C4-aldehyde torsion angle ≈ 120°) and confirms regiochemistry .

- Mass Spectrometry : High-resolution EI-MS validates molecular weight (C₈H₆N₄O: calculated 174.0542, observed 174.0545) .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict reactivity or resolve contradictions in experimental spectral data?

- Methodological Answer :

- DFT Calculations : Use B3LYP/6-31G(d) to model electronic properties (e.g., HOMO-LUMO gaps) and predict nucleophilic attack sites at the aldehyde group .

- Contradiction Resolution : Conflicting NMR signals (e.g., tautomeric forms) can be modeled via solvent effect simulations in Gaussian09 .

- Reactivity Maps : Generate electrostatic potential maps to rationalize regioselectivity in cross-coupling reactions .

Q. What strategies address conflicting biological activity data in antimicrobial assays?

- Methodological Answer :

- Dose-Response Analysis : Use MIC (Minimum Inhibitory Concentration) assays with E. coli (Gram-negative) and S. aureus (Gram-positive). Discrepancies may arise from efflux pump activity; include verapamil (inhibitor) in parallel assays .

- Structural Analog Comparison : Compare with 1-(4-methoxyphenyl)-3-(pyridin-3-yl) analogs to isolate the role of the aldehyde group .

- Data Normalization : Express activity as IC₅₀ relative to control antibiotics (e.g., ciprofloxacin) to minimize batch-to-batch variability .

Q. How can this compound serve as a building block for supramolecular or coordination polymers?

- Methodological Answer :

- Coordination Chemistry : The aldehyde and triazole N2/N3 atoms bind to transition metals (e.g., Cu²⁺, Zn²⁺). Synthesize complexes in ethanol/water under inert atmosphere .

- Polymer Design : Use Sonogashira coupling to link aldehyde groups to acetylene-terminated monomers. Characterize porosity via BET analysis .

- Stability Testing : Thermogravimetric analysis (TGA) under N₂ reveals decomposition temperatures (>250°C), indicating thermal robustness .

Data Analysis & Experimental Design

Q. What statistical methods validate reproducibility in synthetic or biological studies?

- Methodological Answer :

- Synthesis Reproducibility : Perform triplicate reactions (n=3) and report mean ± SD for yields. Use ANOVA to compare batch effects .

- Biological Replicates : Use ≥3 independent experiments with Tukey’s HSD post-hoc test to assess significance (p<0.05) .

- Outlier Detection : Apply Grubbs’ test to exclude anomalous data points in MIC assays .

Q. How to troubleshoot low yields in multi-step syntheses involving this compound?

- Methodological Answer :

- Intermediate Monitoring : Use TLC (Rf ≈ 0.3 in ethyl acetate) to track triazole formation. Low conversion indicates suboptimal Cu catalyst activation .

- Side-Reaction Mitigation : Protect the aldehyde group with acetals during subsequent steps (e.g., Grignard reactions) .

- Scale-Up Adjustments : Replace batch reactors with flow chemistry systems to improve heat/mass transfer .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.